ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate
Description
Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate is a structurally complex benzoate ester featuring a benzofuran core substituted with a phenyl group at position 2 and an ethoxy group at position 3. The benzofuran moiety is linked via an amide bond to a benzoate ester, which includes an ethyl ester group. Structural analogs and related compounds provide insights into its possible properties and behaviors.
Properties
IUPAC Name |
ethyl 2-[(5-ethoxy-2-phenyl-1-benzofuran-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-3-30-18-14-15-22-20(16-18)23(24(32-22)17-10-6-5-7-11-17)25(28)27-21-13-9-8-12-19(21)26(29)31-4-2/h5-16H,3-4H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJCTZUBFPMTKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C(=O)OCC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving phenol derivatives and acyl chlorides under acidic conditions.
Substitution Reactions: The ethoxy and phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl₃) to facilitate the substitution.
Amidation: The amido group is introduced via an amidation reaction, where an amine reacts with an ester or acid chloride derivative of the benzofuran compound.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amido group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Catalysts like AlCl₃ or FeCl₃ are used for electrophilic substitutions, while nucleophilic substitutions may require bases like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate involves its interaction with specific molecular targets. The benzofuran core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cell signaling pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Functional Group Influence on Reactivity and Stability
- Amide vs. Ester Linkages: Ethyl 4-(dimethylamino)benzoate, a co-initiator in resin cements, demonstrates higher reactivity and better physical properties compared to methacrylate-based analogs due to its stable amide group . By analogy, the amide bond in the target compound may enhance thermal stability and resistance to hydrolysis compared to ester-dominated structures like ethyl benzoate.
- Benzofuran Core: Benzofuran derivatives are known for diverse bioactivities (e.g., antimicrobial, anti-inflammatory).
Solubility and Physicochemical Behavior
- The ethoxy and phenyl groups in the target compound likely reduce aqueous solubility compared to simpler alkyl benzoates (e.g., ethyl benzoate), which are moderately soluble in organic solvents . This aligns with trends observed in sulfonylurea herbicides (e.g., metsulfuron-methyl), where aromatic substituents decrease water solubility .
Research Findings and Inferences
Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based co-initiators in resin cements, achieving higher conversion rates and mechanical strength . The target compound’s amide group may similarly enhance performance in polymer matrices.
Agrochemical Potential: The benzofuran moiety is structurally akin to herbicidal sulfonylureas (e.g., metsulfuron-methyl), suggesting possible herbicidal or fungicidal activity .
Cosmetic Limitations : Unlike ethyl benzoate (used in cosmetics for its low irritation ), the target compound’s size and lipophilicity may limit dermal absorption, reducing suitability for topical applications.
Biological Activity
Ethyl 2-(5-ethoxy-2-phenyl-1-benzofuran-3-amido)benzoate is a complex organic compound belonging to the benzofuran family, characterized by its unique structural features that include an ethyl ester, an amide group, and a phenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of various functional groups that may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions, leading to various pharmacological effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential pathways related to anti-inflammatory and anticancer activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate | Inhibits bacterial growth | |
| Benzofuran derivatives | Broad-spectrum antimicrobial effects |
These findings suggest that this compound may possess similar properties, warranting further exploration.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. For example:
These studies suggest that this compound may exhibit selective cytotoxicity towards tumor cells while sparing normal cells.
Anti-inflammatory Effects
Compounds in this class have shown promise in reducing inflammation. The modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in related studies. A comparative analysis of several benzofuran derivatives indicates:
| Compound | Effect on Cytokines | Reference |
|---|---|---|
| Zardaverine | Reduces TNF-alpha levels significantly | |
| Ethyl derivatives | Potentially similar anti-inflammatory effects anticipated |
Case Studies
Several case studies have highlighted the biological activities of benzofuran derivatives:
- Study on Antiviral Activity : A study evaluated the antiviral potential of various benzofuran derivatives against SARS-CoV-2, revealing promising binding affinities with viral proteins, suggesting a mechanism for inhibiting viral replication .
- Antitumor Activity Assessment : Research into the effects of benzofuran compounds on different cancer cell lines demonstrated significant inhibition of cell growth and induction of apoptosis, particularly in breast and liver cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
